molecular formula C19H18N2O2 B14140617 3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide CAS No. 851872-97-4

3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide

Cat. No.: B14140617
CAS No.: 851872-97-4
M. Wt: 306.4 g/mol
InChI Key: KCTPKSDJBCLOJG-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide is an organic compound that features a methoxyphenyl group and a quinoline moiety connected via a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and quinoline-5-carboxylic acid.

    Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.

    Amidation: The intermediate is then subjected to amidation with quinoline-5-carboxylic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated purification systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.

Major Products

    Oxidation: 3-(4-hydroxyphenyl)-N-(quinolin-5-yl)propanamide.

    Reduction: 3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biology: It is used in biological assays to study its effects on cellular pathways and gene expression.

    Material Science: It is explored for its potential use in organic electronics and as a building block for functional materials.

    Industry: It is investigated for its potential use in the synthesis of advanced materials and as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammation or cancer progression.

    Pathways: It can modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-N-(quinolin-5-yl)propanamide
  • 3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamine
  • 3-(4-methoxyphenyl)-N-(quinolin-5-yl)butanamide

Uniqueness

3-(4-methoxyphenyl)-N-(quinolin-5-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group provides a site for further functionalization, while the quinoline moiety offers potential interactions with biological targets.

Properties

CAS No.

851872-97-4

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-quinolin-5-ylpropanamide

InChI

InChI=1S/C19H18N2O2/c1-23-15-10-7-14(8-11-15)9-12-19(22)21-18-6-2-5-17-16(18)4-3-13-20-17/h2-8,10-11,13H,9,12H2,1H3,(H,21,22)

InChI Key

KCTPKSDJBCLOJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C=CC=N3

Origin of Product

United States

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